

Physicochemical properties of Azetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Azetidin-3-amine dihydrochloride

Cat. No.: B010002

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of Azetidin-3-amine Dihydrochloride

Abstract: **Azetidin-3-amine dihydrochloride** is a pivotal building block in modern medicinal chemistry, valued for its strained four-membered ring and versatile functional groups. The azetidine scaffold is a privileged motif in drug discovery, offering a unique three-dimensional vector for molecular elaboration.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of its dihydrochloride salt form. As the salt, it exhibits enhanced stability and aqueous solubility, facilitating its use in research and development.[3] This document serves as a foundational resource for researchers, chemists, and formulation scientists, detailing essential properties such as thermal behavior, solubility, and ionization constants, alongside validated protocols for their experimental determination.

Chemical Identity and Molecular Structure

Azetidin-3-amine dihydrochloride is the salt of a synthetically important diamine. The protonation of both the primary amine at the 3-position and the secondary amine within the azetidine ring enhances the compound's stability and handling characteristics compared to its free-base form.

Fig 1: Structure of Azetidin-3-amine dihydrochloride

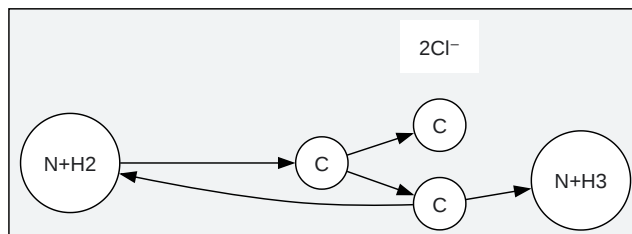
[Click to download full resolution via product page](#)Caption: Fig 1: Structure of **Azetidin-3-amine dihydrochloride**

Table 1: Core Chemical Identifiers

Property	Value	Source
IUPAC Name	3-azetidinamine dihydrochloride	[4]
CAS Number	102065-89-4	[4]
Molecular Formula	C ₃ H ₈ N ₂ · 2HCl (or C ₃ H ₁₀ Cl ₂ N ₂)	[4]
Molecular Weight	147.03 g/mol	[5]
Physical Form	Solid	[4]

| InChI Key | OOSDLMAZIRAMDN-UHFFFAOYSA-N |[\[4\]](#) |

Thermal Properties and Stability

The thermal characteristics of an active pharmaceutical ingredient (API) or intermediate are critical for determining appropriate processing and storage conditions. Differential Scanning Calorimetry (DSC) is the primary technique for evaluating these properties.[\[6\]](#)[\[7\]](#)

Melting Point

A sharp melting point is indicative of high purity for a crystalline solid. For **Azetidin-3-amine dihydrochloride**, a specific melting point is not consistently reported in the literature, which is common for hydrochloride salts that may decompose upon melting. Experimental determination

is therefore essential. DSC analysis provides a precise melting endotherm and can also reveal other thermal events like polymorphic transitions or decomposition.[8]

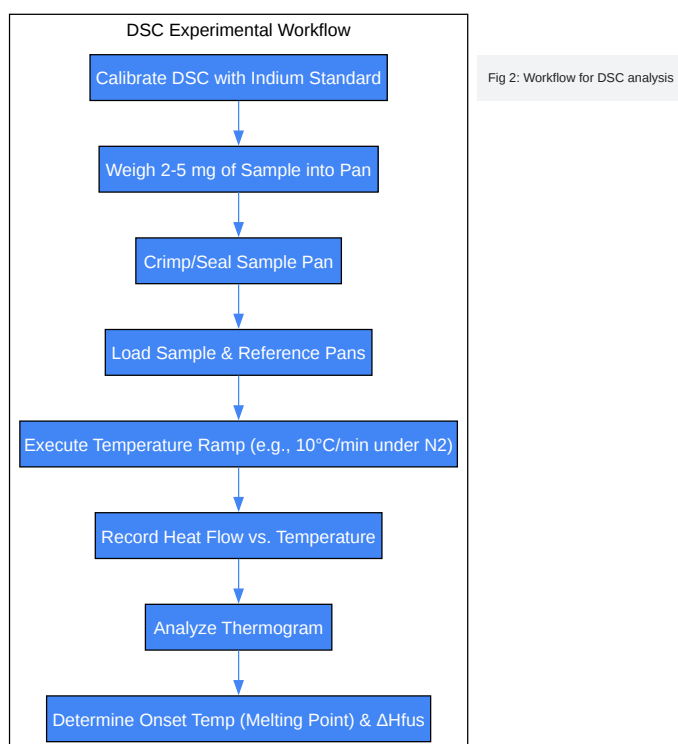
Protocol 2.1.1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol outlines the standardized procedure for determining the melting point and assessing the thermal stability of a solid sample.

Causality: DSC is chosen for its high sensitivity and ability to provide quantitative enthalpic data.[9] It measures the difference in heat flow required to increase the temperature of a sample and a reference, allowing for the detection of thermal events such as melting, crystallization, and glass transitions.[6]

Methodology:

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
- **Sample Preparation:** Accurately weigh 2-5 mg of **Azetidin-3-amine dihydrochloride** into an aluminum DSC pan.
- **Encapsulation:** Crimp the pan with a lid. For potentially volatile samples or to study processes involving dehydration, a hermetically sealed pan is recommended.
- **Thermal Program:** Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous nitrogen purge (20-50 mL/min) to prevent oxidative degradation.
- **Data Acquisition:** Record the heat flow as a function of temperature. The melting point is typically reported as the onset temperature of the melting endotherm.
- **Analysis:** Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH_{fus}). The presence of multiple peaks may indicate polymorphism or impurities.[6]



[Click to download full resolution via product page](#)

Caption: Fig 2: Workflow for DSC analysis

Solubility Profile

Aqueous solubility is a fundamental property that influences bioavailability and formulation design. As a dihydrochloride salt of a small molecule amine, **Azetidin-3-amine dihydrochloride** is expected to be freely soluble in water.

Thermodynamic Aqueous Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold-standard technique for its determination due to its direct measurement of the saturated state.^[10]

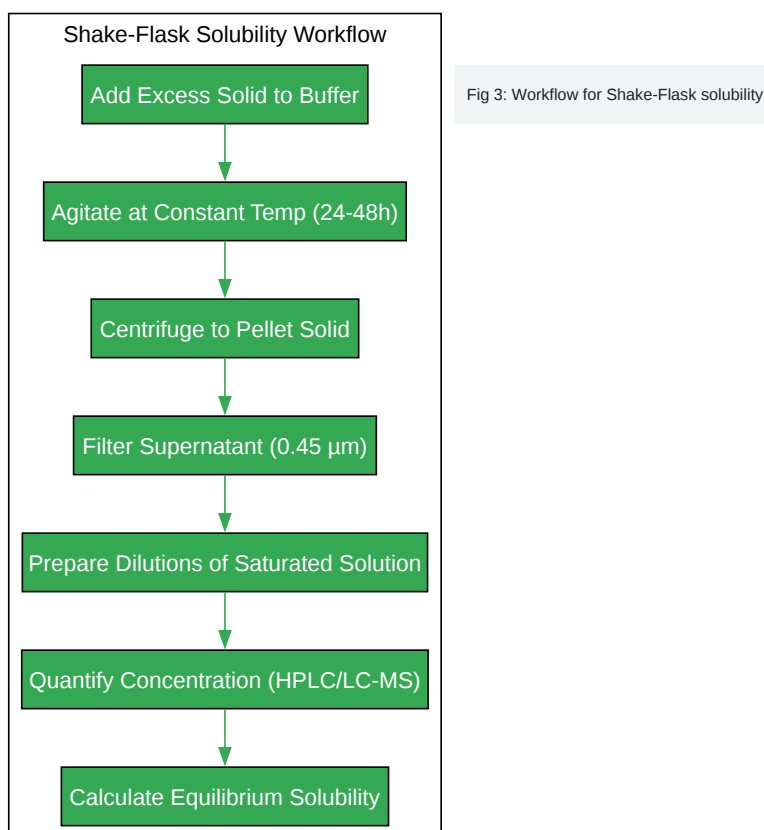
Protocol 3.1.1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality: This method is selected for its accuracy and reproducibility in establishing the maximum concentration of a compound that can dissolve under equilibrium conditions.^[11] The long incubation period allows for the dissolution process to reach a steady state, providing a more reliable measure than faster, kinetic methods.

Methodology:

- **System Preparation:** Add an excess amount of **Azetidin-3-amine dihydrochloride** to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
- **Equilibration:** Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter to obtain a clear, saturated solution.
- **Quantification:** Accurately dilute an aliquot of the saturated solution and determine its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).^[11]
- **Calculation:** The solubility is calculated from the measured concentration of the diluted sample, accounting for the dilution factor.



[Click to download full resolution via product page](#)

Caption: Fig 3: Workflow for Shake-Flask solubility

Acid-Base Properties (pKa)

The pKa values of a molecule dictate its ionization state at a given pH, which profoundly impacts its solubility, permeability, and receptor binding affinity. Azetidin-3-amine possesses two basic nitrogen centers: the secondary amine of the azetidine ring and the primary amine at the 3-position. As a dihydrochloride salt, both are protonated. The two corresponding pKa values can be determined via potentiometric titration.

Protocol 4.1.1: pKa Determination by Potentiometric Titration

This is a highly precise and reliable method for determining the acid dissociation constants of ionizable compounds.[12]

Causality: Potentiometric titration is the definitive method for pKa determination because it directly measures the change in pH of a solution as a function of added titrant.^[13] The inflection points in the resulting titration curve correspond directly to the pKa values of the ionizable groups.^[14]

Methodology:

- Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).^[13]
- Sample Preparation: Prepare a solution of **Azetidin-3-amine dihydrochloride** of known concentration (e.g., 1-10 mM) in deionized water. To maintain a consistent background, add a background electrolyte like 0.15 M KCl to maintain constant ionic strength.^[14]
- Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.^[13]
- Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
- Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the measured pH versus the volume of titrant added. The two pKa values are determined from the pH at the half-equivalence points. These points can be precisely located by analyzing the first or second derivative of the titration curve.

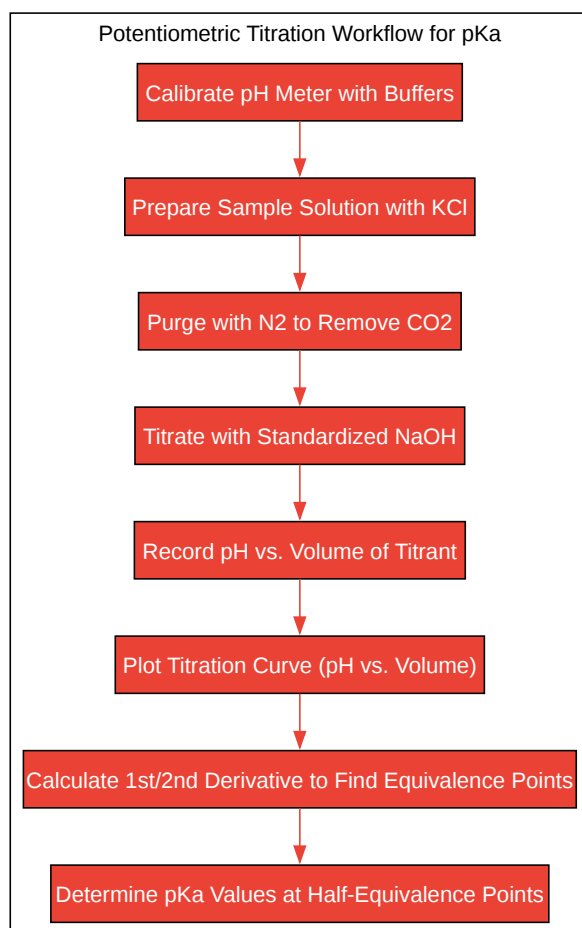


Fig 4: Workflow for pKa determination

[Click to download full resolution via product page](#)

Caption: Fig 4: Workflow for pKa determination

Stability, Handling, and Storage

Proper handling and storage are paramount to maintaining the integrity of chemical reagents. Amine hydrochloride salts are often hygroscopic and require specific handling procedures.

Hygroscopicity

Hygroscopic materials readily absorb moisture from the atmosphere.^[15] This can lead to physical changes, such as clumping, and chemical degradation, affecting the material's purity and reactivity.^[16] For **Azetidin-3-amine dihydrochloride**, moisture absorption can impact its effective molecular weight and performance in subsequent reactions.

Recommended Handling and Storage

Given its nature as a dihydrochloride salt and supplier recommendations, the following procedures are advised:

- **Storage:** The compound should be stored at room temperature in a dark place under an inert atmosphere (e.g., argon or nitrogen).[4] Containers must be tightly sealed to prevent moisture ingress.[15][17] For long-term storage, a desiccator containing a drying agent is highly recommended.[17]
- **Handling:** Operations involving the solid material should be performed as quickly as possible to minimize exposure to ambient air.[15] For sensitive applications, handling within a glovebox or drybox is ideal. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

Chemical Reactivity

The reactivity of azetidines is largely governed by the significant ring strain of the four-membered heterocycle (approx. 25.4 kcal/mol).[1] This makes them more reactive than five-membered pyrrolidines but more stable and easier to handle than three-membered aziridines.[1][18] The dihydrochloride salt form is generally stable under recommended storage conditions. However, the free base, if generated, is a nucleophile and can participate in various organic reactions.

Summary of Physicochemical Properties

Table 2: Consolidated Physicochemical Data for **Azetidin-3-amine Dihydrochloride**

Parameter	Value / Method	Rationale / Comments
Appearance	White to off-white solid	Visual inspection.
Molecular Formula	C ₃ H ₁₀ Cl ₂ N ₂	Confirmed by elemental analysis.
Molecular Weight	147.03 g/mol	Calculated from the molecular formula.
Melting Point	Literature value not established. Determined by DSC.	High melting point expected; may decompose.
Aqueous Solubility	Expected to be high. Determined by Shake-Flask method.	Dihydrochloride salt form enhances water solubility.
pKa Values	Two values expected. Determined by Potentiometric Titration.	Corresponds to the two protonated amine groups.
Hygroscopicity	Hygroscopic	Common for amine hydrochloride salts.[15][17]
Storage Conditions	Room temperature, inert atmosphere, keep in dark, tightly sealed.	To prevent degradation from moisture, air, and light.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines - Enamine [enamine.net]
- 3. chemimpex.com [chemimpex.com]

- 4. Azetidin-3-amine dihydrochloride | 102065-89-4 [sigmaaldrich.com]
- 5. Azetidin-3-amine--hydrogen chloride (1/2) | C₃H₁₀Cl₂N₂ | CID 13491919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quercus.be [quercus.be]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pK_A) - ECETOC [ecetoc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. tutorchase.com [tutorchase.com]
- 16. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 18. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Physicochemical properties of Azetidin-3-amine dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010002#physicochemical-properties-of-azetidin-3-amine-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com